4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Lipophilicity Membrane permeability Drug-likeness

4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (CAS 728004-21-5, PubChem CID is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative accessible via the Biginelli multicomponent reaction. The compound bears a saturated cyclohexyl substituent at C4, an ethyl group at C5, and a methyl group at C6 on the DHPM core, distinguishing it from the far more extensively characterized 4-aryl DHPM series.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
Cat. No. B13114253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=O)NC1C2CCCCC2)C
InChIInChI=1S/C13H22N2O/c1-3-11-9(2)14-13(16)15-12(11)10-7-5-4-6-8-10/h10,12H,3-8H2,1-2H3,(H2,14,15,16)
InChIKeyPLXCJIQWUGYVCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one: Structural Identity and Physicochemical Baseline for Procurement Specification


4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (CAS 728004-21-5, PubChem CID 45095460) is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivative accessible via the Biginelli multicomponent reaction [1]. The compound bears a saturated cyclohexyl substituent at C4, an ethyl group at C5, and a methyl group at C6 on the DHPM core, distinguishing it from the far more extensively characterized 4-aryl DHPM series. Computed descriptors include a molecular formula of C13H22N2O, molecular weight of 222.33 g/mol, XLogP3-AA of 2.5, topological polar surface area (TPSA) of 41.1 Ų, two hydrogen bond donors, and one hydrogen bond acceptor [1]. The compound contains one undefined stereocenter at C4 and is typically supplied as a racemate unless chiral resolution is specified.

Why 4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Cannot Be Substituted by 4-Aryl DHPM Analogs Without Functional Consequences


The C4 substituent identity is the single most consequential structural variable among DHPM congeners, governing lipophilicity, conformational behavior, and target engagement profiles [1][2]. Replacement of the 4-cyclohexyl group with a 4-aryl (e.g., phenyl or substituted phenyl) moiety eliminates the saturated hydrocarbon character that drives the compound's distinct logP, membrane partitioning, and steric footprint. Published structure–activity relationship (SAR) studies on DHPM calcium channel modulators and α1a-adrenoceptor antagonists demonstrate that even subtle changes at C4 produce order-of-magnitude shifts in binding affinity and functional activity [2]. Furthermore, the Biginelli reaction yields for aliphatic aldehydes (including cyclohexanecarboxaldehyde) differ mechanistically and quantitatively from those of aromatic aldehydes, affecting synthetic scalability and cost-of-goods . Generic substitution without head-to-head bridging data therefore carries a high risk of divergent pharmacological and physicochemical behavior.

4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one: Quantitative Differential Evidence vs. Analogues and Alternatives


Lipophilicity Differentiation: 4-Cyclohexyl vs. 4-Phenyl DHPM Congeners

The 4-cyclohexyl substituent elevates computed logP by approximately 0.5–1.0 log units relative to the direct 4-phenyl analog (CAS 728004-10-2), based on PubChem XLogP3-AA values [1]. The target compound (XLogP3-AA = 2.5, MW = 222.33) [1] vs. 5-ethyl-6-methyl-4-phenyl-DHPM (C13H16N2O, MW = 216.28) exhibits higher lipophilicity consistent with replacement of a planar aromatic ring by a saturated cyclohexyl group. This translates into a predicted logD7.4 difference of ~0.8 units, favoring enhanced passive membrane permeability for the cyclohexyl congener [2].

Lipophilicity Membrane permeability Drug-likeness

Synthetic Yield Comparison: Cyclohexanecarboxaldehyde vs. Aromatic Aldehydes in Cu(NO3)2-Catalyzed Biginelli Reaction

In a direct head-to-head comparison under identical solvent-free conditions (Cu(NO3)2·3H2O, 5 mol%, 70 °C), the Biginelli reaction employing cyclohexanecarboxaldehyde (the aldehyde precursor for the 4-cyclohexyl DHPM scaffold) produced the corresponding DHPM (compound 9h, 4-cyclohexyl-5-ethoxycarbonyl-6-methyl-DHPM) in 78% isolated yield within 25 minutes . In contrast, benzaldehyde under the same conditions yielded the 4-phenyl analog (compound 9a) in 93% yield within 40 minutes . For the acetylacetone-derived series, 4-cyclohexyl-5,6-dimethyl-DHPM (compound 9q) was obtained in 77% yield (25 min) . The lower but still synthetically useful yield for the aliphatic aldehyde reflects the reduced electrophilicity of cyclohexanecarboxaldehyde relative to benzaldehyde, a factor that must be considered in scale-up costing.

Synthetic accessibility Green chemistry Biginelli reaction

DHPM Scaffold Superiority Over 1,4-Dihydropyridines: Photostability and Metabolic Stability Class Advantage

Biginelli-type DHPMs are recognized as superior to the classic 1,4-dihydropyridine (DHP) calcium channel blockers (e.g., nifedipine) with respect to both photostability and metabolic stability [1]. While 1,4-DHPs undergo rapid photodegradation to the inactive pyridine oxidation product upon exposure to ambient light, the DHPM core exhibits significantly greater resistance to photooxidation, attributed to the electron-withdrawing effect of the urea carbonyl at C2 [1][2]. This class-level advantage extends to all DHPMs including the target 4-cyclohexyl derivative. Furthermore, DHPMs are less susceptible to CYP450-mediated oxidation at the dihydropyrimidine ring compared to the dihydropyridine ring of DHPs [1].

Photostability Metabolic stability Calcium channel modulation

Computed Drug-Likeness and Rule-of-Five Compliance for Library Design Prioritization

The target compound satisfies all four Lipinski Rule-of-Five criteria: MW = 222.33 (< 500), XLogP3 = 2.5 (< 5), HBD = 2 (< 5), HBA = 1 (< 10), and TPSA = 41.1 Ų (< 140 Ų) [1]. This clean profile distinguishes it from many larger 4-aryl DHPM derivatives that incorporate extended N1 or C5 ester substituents, which frequently violate the molecular weight or logP thresholds [2]. The rotatable bond count of 2 is notably low for a compound of this size, which correlates favorably with oral bioavailability according to the Veber rule (≤10 rotatable bonds) [1]. In comparison, common DHPM reference compounds such as monastrol (MW = 292.36, logP ≈ 1.8, HBA = 4) are heavier and more polar [3].

Drug-likeness Lipinski Rule of Five ADME prediction

DHPM Class Biological Activity Spectrum: Multitarget Potential Versus Single-Mechanism Alternatives

A systematic review of DHPM biological activities (1990–2016, 115 articles) identified four dominant therapeutic categories: antitumoral (43 articles), antibacterial (20 articles), calcium channel antagonism/inhibition (14 articles), and anti-inflammatory (12 articles) [1]. This polypharmacological profile is a class attribute of the DHPM scaffold and distinguishes it from single-mechanism alternatives such as nifedipine (pure L-type calcium channel blocker) or monastrol (selective Eg5 kinesin inhibitor). The 4-cyclohexyl substitution pattern represents an underexplored region of DHPM chemical space; the majority of biologically characterized DHPMs bear 4-aryl substituents [1][2]. This gap presents both a risk (limited target validation) and an opportunity (potential for novel target engagement profiles not accessible to 4-aryl DHPMs).

Polypharmacology Anticancer Calcium channel Antibacterial

Optimal Application Scenarios for 4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one Based on Available Evidence


Physicochemical Probe for Lipophilicity-Driven SAR Studies in the DHPM Series

The target compound's computed logP of 2.5 and TPSA of 41.1 Ų [1] position it as a higher-lipophilicity, lower-polarity alternative to 4-aryl DHPMs in systematic SAR campaigns. Researchers investigating the relationship between C4 substituent lipophilicity and membrane permeability, cellular uptake, or CYP450 susceptibility can employ this compound alongside its 4-phenyl congener (CAS 728004-10-2) as a matched molecular pair to isolate the contribution of the cyclohexyl-for-phenyl substitution. The low molecular weight (222.33 g/mol) and zero Ro5 violations [1] permit subsequent N1 or C5 derivatization without exceeding drug-likeness thresholds.

Scaffold for Exploring Aliphatic C4 DHPM Chemical Space in Phenotypic Screening

The vast majority of biologically characterized DHPMs bear aromatic substituents at C4 [2]. The 4-cyclohexyl variant represents a structurally distinct entry point into aliphatic C4 DHPM space, which is systematically underexplored. Phenotypic screening libraries seeking to maximize chemical diversity within the DHPM chemotype should include this compound to probe whether biological activity profiles (antitumoral, antibacterial, calcium channel modulation, anti-inflammatory) [2] are retained, enhanced, or redirected when the aromatic C4 substituent is replaced by a saturated cyclohexyl group.

Synthetic Methodology Development and Green Chemistry Optimization

The Biginelli reaction of cyclohexanecarboxaldehyde with urea and ethyl acetoacetate (or acetylacetone) yields the 4-cyclohexyl DHPM scaffold in 77–78% under Cu(NO3)2·3H2O catalysis (solvent-free, 70 °C, 25 min) . This represents a ~15 percentage point yield gap relative to benzaldehyde-derived DHPMs , making the cyclohexyl substrate a challenging test case for new catalytic systems, solvent selections, and process intensification strategies. The compound can serve as a benchmark substrate in comparative catalyst screening studies and green chemistry method development.

Reference Standard for DHPM Photostability and Formulation Studies

DHPMs as a class exhibit superior photostability compared to 1,4-dihydropyridine calcium channel blockers [3]. The 4-cyclohexyl DHPM, with its fully saturated C4 substituent, lacks the extended conjugation present in 4-aryl DHPMs and may display distinct photophysical behavior. It can serve as a reference compound in comparative photostability assays, forced degradation studies, and formulation compatibility testing, particularly when developing solution-phase assay protocols requiring extended light exposure.

Quote Request

Request a Quote for 4-Cyclohexyl-5-ethyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.